3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
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Overview
Description
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyridinone is a class of compounds containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and a ketone, which is a carbon atom double-bonded to an oxygen atom .
Synthesis Analysis
Indole derivatives are often synthesized using multicomponent reactions (MCRs), which are one-step, convergent strategies where more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” would likely be influenced by the reactivity of the indole and pyridinone components. For instance, indole is known to undergo electrophilic substitution, while pyridinone can participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” would depend on factors such as its molecular structure, polarity, and functional groups. For instance, the presence of a hydroxy group might make the compound more polar and increase its solubility in water .Scientific Research Applications
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Potential
Metabolic Disorders
Chemical Synthesis and Methodology
These applications highlight the versatility and potential impact of 3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone in scientific research. Keep in mind that ongoing studies may reveal additional applications, making this compound an exciting area of investigation! 🌟
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” could include exploring its potential applications in fields like medicine or materials science, studying its reactivity and interactions with other compounds, and developing more efficient methods for its synthesis .
properties
IUPAC Name |
3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-3-4-5-9-18-20(24)12-14-23(21(18)25)13-11-16-15-22-19-10-7-6-8-17(16)19/h6-8,10,12,14-15,22,24H,2-5,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBSUSVQEFJBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=CN(C1=O)CCC2=CNC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone |
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